molecular formula C8H14Cl2O B14355604 Hexanal, 2,3-dichloro-2-ethyl- CAS No. 91651-75-1

Hexanal, 2,3-dichloro-2-ethyl-

Cat. No.: B14355604
CAS No.: 91651-75-1
M. Wt: 197.10 g/mol
InChI Key: VBTHSHMKRYTTTF-UHFFFAOYSA-N
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Description

Hexanal, 2,3-dichloro-2-ethyl- is a chlorinated derivative of hexanal, characterized by the substitution of two chlorine atoms and an ethyl group at the 2nd and 3rd carbon positions of the aldehyde chain. Chlorinated aldehydes like this compound are of interest in industrial chemistry due to their altered reactivity and stability compared to non-halogenated counterparts .

Properties

CAS No.

91651-75-1

Molecular Formula

C8H14Cl2O

Molecular Weight

197.10 g/mol

IUPAC Name

2,3-dichloro-2-ethylhexanal

InChI

InChI=1S/C8H14Cl2O/c1-3-5-7(9)8(10,4-2)6-11/h6-7H,3-5H2,1-2H3

InChI Key

VBTHSHMKRYTTTF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)(C=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanal, 2,3-dichloro-2-ethyl- typically involves the chlorination of hexanal. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the 2 and 3 positions.

Industrial Production Methods

On an industrial scale, the production of Hexanal, 2,3-dichloro-2-ethyl- may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanal, 2,3-dichloro-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

    Oxidation: 2,3-dichloro-2-ethylhexanoic acid.

    Reduction: 2,3-dichloro-2-ethylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanal, 2,3-dichloro-2-ethyl- finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a bioactive molecule.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Hexanal, 2,3-dichloro-2-ethyl- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also participate in electrophilic reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of hexanal, 2-ethylhexanal, 2,2-dimethylhexanal, and the target compound (inferred where data is unavailable):

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point Key Substituents
Hexanal C₆H₁₂O 100.16 66-25-1 131°C Aldehyde group
2-Ethylhexanal C₈H₁₆O 128.21 123-05-7 175–177°C Ethyl branch at C2
2,2-Dimethylhexanal C₈H₁₆O 128.21 996-12-3 ~160°C Two methyl groups at C2
Hexanal, 2,3-dichloro-2-ethyl- C₈H₁₄Cl₂O ~193.06 (calculated) Not available Expected >200°C Ethyl and two Cl at C2/C3

Key Observations :

  • Hexanal : A straight-chain aldehyde with a fruity odor, widely studied in food chemistry as a lipid oxidation marker .
  • 2-Ethylhexanal : Branched structure increases molecular weight and boiling point compared to hexanal, reducing volatility .
  • 2,2-Dimethylhexanal : Steric hindrance from methyl groups alters reactivity, making it less prone to oxidation than hexanal .
  • Hexanal, 2,3-dichloro-2-ethyl- : Chlorine atoms increase molecular weight and polarity, likely enhancing stability but reducing volatility. The electronegativity of Cl may also affect the aldehyde group’s reactivity in oxidation or nucleophilic addition reactions.
Hexanal
  • Role in Food Systems: Generated via lipid oxidation of unsaturated fatty acids (e.g., linoleic acid) and contributes to flavor in cooked meats and fruits. However, excess hexanal causes rancidity .
  • Preservation: Hexanal inhibits phospholipase D (PLD), delaying fruit ripening. Nanotechnology-based delivery systems enhance its efficacy in mangoes and avocados .
2-Ethylhexanal
  • Industrial Use : Used in synthetic chemistry for plasticizers and fragrances. Its branched structure reduces volatility, making it suitable for high-temperature applications .
2,2-Dimethylhexanal
  • Stability: Methyl groups provide steric protection, reducing susceptibility to oxidation. Potential use in stable flavor formulations or polymer precursors .
Hexanal, 2,3-Dichloro-2-Ethyl-
  • Expected Behavior: Chlorine atoms may confer resistance to microbial degradation, suggesting utility as a preservative or pesticide. However, toxicity concerns (common in chlorinated organics) could limit food applications. Its higher boiling point implies suitability for non-volatile formulations.

Analytical Detection and Stability

  • Hexanal : Quantified via GC-MS in foods (e.g., rice, infant formula) using dynamic headspace methods. Detection thresholds range from 5–10 ppm in low-fat foods .
  • Chlorinated Derivatives : Higher molecular weight and polarity may require modified GC conditions (e.g., higher column temperatures). Stability studies are needed to assess degradation pathways, particularly dechlorination or hydrolysis.

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